N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide
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Overview
Description
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide: is a chemical compound characterized by its unique structure, which includes multiple hydroxyl groups and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide typically involves the reaction of a suitable sugar derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes, which can produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as replacing a hydroxyl group with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols .
Scientific Research Applications
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide .
- **N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide .
Uniqueness
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO5 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5-,6+,7?,8+/m0/s1 |
InChI Key |
XOCCAGJZGBCJME-MTSUIPEZSA-N |
Isomeric SMILES |
CC1[C@H](C([C@@H]([C@@H](O1)O)NC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origin of Product |
United States |
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